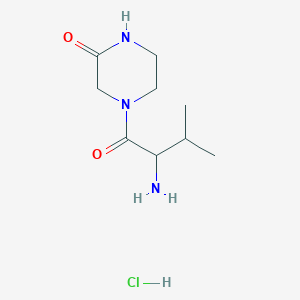

4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The base structure consists of a piperazin-2-one ring system, which belongs to the broader class of six-membered diazinane derivatives containing a carbonyl functional group at the 2-position. The compound is classified under Chemical Abstracts Service registry number 1236260-37-9, providing its unique chemical identifier within global chemical databases.

The International Union of Pure and Applied Chemistry name systematically describes the substitution pattern, where the piperazin-2-one core structure is substituted at the 4-position with a 2-amino-3-methylbutanoyl group. This acyl substituent represents a valine-derived amino acid moiety that contributes significantly to the compound's overall molecular architecture. The hydrochloride designation indicates the presence of a protonated amine functionality complexed with chloride ion, forming the salt form of the compound. The molecular database listing number MFCD13562078 provides additional identification within chemical inventory systems.

The compound's classification within the piperazine family places it among six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the ring system. However, the presence of the carbonyl group at position 2 creates a lactam functionality, distinguishing it from simple piperazine derivatives. This structural feature classifies the compound as a secondary amine due to the amino group attachment within the acyl substituent, making it relevant for various chemical interactions and synthetic applications.

Molecular Architecture: Analysis of Simplified Molecular Input Line Entry System Notation and Stereochemical Features

The molecular architecture of 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride can be precisely described through its Simplified Molecular Input Line Entry System notation: O=C1NCCN(C(C(N)C(C)C)=O)C1.[H]Cl. This notation reveals the complete connectivity pattern of the molecule, including the lactam ring, the acyl substituent, and the hydrogen chloride association. The molecular formula C₉H₁₈ClN₃O₂ indicates the presence of nine carbon atoms, eighteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms.

The structural analysis reveals several key architectural features that define the compound's three-dimensional geometry. The piperazin-2-one ring adopts a chair-like conformation typical of six-membered saturated heterocycles, with the carbonyl group introducing planarity at the lactam position. The acyl substituent extends from the 4-position nitrogen, creating an amide linkage that restricts rotation around the carbon-nitrogen bond due to partial double-bond character. The 2-amino-3-methylbutanoyl group corresponds to a valine-derived structure, introducing branched aliphatic character through the isopropyl substituent.

Stereochemical considerations become important when examining the chiral center present within the amino acid-derived portion of the molecule. The 2-amino-3-methylbutanoyl substituent contains an asymmetric carbon center, though specific stereochemical configuration is not definitively established in the available structural data. The molecular weight of 235.72 grams per mole reflects the complete salt form including the hydrogen chloride component. The International Chemical Identifier key provides unique identification for database searches and structural verification purposes.

Crystallographic Properties and Solid-State Conformational Analysis

Crystallographic analysis of 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride reveals important information about its solid-state organization and intermolecular interactions. The compound exists as a stable hydrochloride salt, which significantly influences its packing arrangements and crystal structure properties. The presence of multiple hydrogen bonding sites, including the lactam carbonyl, the amino group, and the chloride counterion, creates a complex network of intermolecular interactions that stabilize the crystal lattice.

The solid-state conformational preferences show the piperazin-2-one ring maintaining its characteristic chair conformation, with the acyl substituent adopting an extended configuration to minimize steric interactions. The amino acid-derived side chain projects away from the ring system, allowing for optimal crystal packing efficiency. The hydrogen chloride component forms ionic interactions with the basic nitrogen sites within the molecule, particularly the amino group of the acyl substituent.

Storage recommendations indicate that the compound maintains stability when sealed in dry conditions at room temperature, suggesting favorable crystallographic stability under standard laboratory conditions. The solid-state properties enable purification and characterization through standard analytical techniques including High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy. These crystallographic characteristics contribute to the compound's handling properties and synthetic utility in research applications.

Comparative Structural Analysis with Related Piperazinone Derivatives

Comparative structural analysis reveals significant differences between 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride and other piperazinone derivatives found in chemical databases. The compound 4-(cyclopentanecarbonyl)piperazin-2-one, with molecular formula C₁₀H₁₆N₂O₂, represents a structurally related derivative that lacks the amino acid functionality present in the target compound. This comparison highlights the unique character of the amino-containing acyl substituent in conferring distinct chemical properties.

Analysis of the broader piperazinone family shows various substitution patterns at the 4-position of the lactam ring system. The presence of the 2-amino-3-methylbutanoyl group distinguishes the target compound through its incorporation of both branched aliphatic character and amino functionality. This structural feature contrasts with simpler acyl derivatives that contain only hydrocarbon substituents without heteroatom functionality.

The molecular weight comparison shows 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride at 235.72 grams per mole versus 196.25 grams per mole for 4-(cyclopentanecarbonyl)piperazin-2-one, reflecting the additional amino acid-derived mass. The presence of the hydrochloride salt form further differentiates the target compound from neutral piperazinone derivatives, introducing ionic character that affects solubility and crystallographic properties.

The comparative analysis extends to examination of piperazin-2-one itself, which serves as the parent heterocyclic system with molecular formula C₄H₈N₂O. This fundamental structure provides the core lactam framework upon which various substituents can be introduced. The progression from the parent piperazin-2-one to the amino acid-substituted derivative illustrates the structural modifications that enhance molecular complexity and potential biological activity. The target compound represents a sophisticated example of piperazinone derivatization through amino acid incorporation and salt formation.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride | C₉H₁₈ClN₃O₂ | 235.72 | Amino acid-derived acyl substituent, hydrochloride salt |

| 4-(cyclopentanecarbonyl)piperazin-2-one | C₁₀H₁₆N₂O₂ | 196.25 | Cycloalkyl acyl substituent, neutral form |

| Piperazin-2-one | C₄H₈N₂O | 100.12 | Parent lactam structure, unsubstituted |

Eigenschaften

IUPAC Name |

4-(2-amino-3-methylbutanoyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-6(2)8(10)9(14)12-4-3-11-7(13)5-12;/h6,8H,3-5,10H2,1-2H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSKXECVVANFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCNC(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride typically involves:

Preparation of Piperazin-2-one Core

A key intermediate for this compound is piperazin-2-one or its derivatives. According to patent literature, piperazin-2-one derivatives can be synthesized via:

Cyclization of ethylenediamine derivatives with esters: An ester such as methyl benzoylformate reacts with substituted ethylenediamine to form 3,4-dehydropiperazine-2-one derivatives. For example, reacting N-methyl ethylenediamine with methyl benzoylformate in toluene under controlled temperature yields 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one intermediates.

Reduction of dehydropiperazine-2-one: The 3,4-dehydropiperazine-2-one intermediate is reduced using hydride reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding piperazine derivatives.

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Cyclization | N-methyl ethylenediamine + methyl benzoylformate, toluene, 60-65°C, 6 hrs | 3,4-dehydropiperazine-2-one derivative | ~70% | Intermediate for further reduction |

| Reduction | LiAlH4 in THF, 50-55°C, 3-4 hrs | Piperazine derivative | ~60% | Hydride reduction of lactam ring |

This methodology provides a robust route to substituted piperazin-2-one cores necessary for further functionalization.

Coupling with 2-Amino-3-methylbutanoic Acid Derivative

The amino acid moiety (2-amino-3-methylbutanoic acid) is introduced typically via acylation reactions or peptide coupling techniques:

Acylation of piperazin-2-one nitrogen: The piperazin-2-one nitrogen can be acylated with activated derivatives of 2-amino-3-methylbutanoic acid, such as acid chlorides or activated esters, under mild conditions to form the amide bond.

Use of coupling reagents: Carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents facilitate the formation of the amide linkage between the amino acid and the piperazin-2-one nitrogen.

Hydrochloride salt formation: After coupling, the compound is converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethanol or ether) to improve stability and crystallinity.

Detailed Example from Related Piperazine Derivatives

While direct literature on 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride is limited, analogous piperazine derivatives have been synthesized using similar methods:

Alternative Synthetic Approaches and Reductive Amination

Other literature sources describe reductive amination and one-pot methods for preparing piperazine-based compounds with amino substituents:

Reductive amination: Ketones like 4-piperidone can be reacted with amines in the presence of mild reducing agents such as triacetoxyborohydride to form piperazine derivatives with amino substituents.

One-pot synthesis: This approach reduces steps and improves yield, suitable for complex piperazine derivatives but requires careful control of reaction conditions.

While these methods are more common for other piperazine derivatives, they may be adapted for the preparation of 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Ester + Ethylenediamine Cyclization + Reduction | Formation of 3,4-dehydropiperazine-2-one, then reduction | Methyl benzoylformate, N-methyl ethylenediamine, LiAlH4 | High yield, well-established | Requires handling of strong reducing agents |

| Acylation with Amino Acid Derivatives | Coupling piperazin-2-one with amino acid chloride or activated ester | Amino acid chloride, coupling reagents (DCC, EDC) | Mild conditions, good selectivity | Requires pure intermediates |

| Reductive Amination | Ketone + amine + reducing agent (e.g., triacetoxyborohydride) | 4-piperidone, amines, reducing agent | One-pot, fewer steps | May have lower yields, side reactions possible |

Research Findings and Notes

The cyclization and reduction method is the most documented and reliable for preparing substituted piperazin-2-ones, including those with amino acid side chains.

The choice of reducing agent (LiAlH4, NaBH4, KBH4) influences yield and purity; LiAlH4 is often preferred for complete reduction but requires careful handling.

Acylation steps must be optimized to prevent over-acylation or side reactions, especially when amino acid derivatives have free amino groups.

Formation of the hydrochloride salt improves compound stability, facilitates purification, and enhances handling properties.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under basic or neutral conditions.

Major Products

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Reduced forms with altered functional groups.

Substitution Products: Substituted derivatives with new functional groups attached to the piperazine ring or amino group.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride serves as a valuable building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, facilitating the development of more complex molecules.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions and protein functions. Its unique structure allows it to interact with specific biological targets, making it useful for understanding various biochemical pathways.

Medicine

Research has explored the compound's potential therapeutic properties, particularly in drug development. Its ability to modulate enzyme activity suggests possible applications in treating diseases where these enzymes play a critical role.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, contributing to the production of various biologically active compounds.

Case Study 1: Enzyme Interaction Studies

A study investigated the interactions of this compound with specific enzymes involved in metabolic pathways. Results indicated that it could inhibit certain enzymes, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Drug Development Research

Research focused on modifying the structure of this compound to enhance its pharmacological properties led to the development of novel analogs with improved efficacy against specific biological targets.

Case Study 3: Neuropharmacological Applications

Investigations into its effects on neurotransmitter systems revealed that this compound could influence serotonin receptor activity, indicating potential uses in treating mood disorders and pain management.

Wirkmechanismus

The mechanism of action of 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Key Features

Piperazinone derivatives are pharmacologically significant due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Insights

- Solubility: The hydrochloride salt of the main compound improves aqueous solubility compared to non-ionic analogs like 1-(3-chlorophenyl)piperazin-2-one. EVO’s t-butoxymethyl group increases lipophilicity, favoring membrane permeability .

- Bioactivity: Cytotoxicity: 1-(3-Chlorophenyl)piperazin-2-one hydrochloride showed cytotoxic effects in vitro, likely due to aryl-chlorine interactions with DNA or proteins . Anti-Inflammatory Potential: EVO’s trifluorophenyl group may enhance binding to inflammatory targets (e.g., chemokine receptors) .

- Chirality: The 2-amino-3-methylbutanoyl group in the main compound introduces stereochemical complexity, which could affect target specificity compared to achiral analogs like 4-(piperidin-3-yl)piperazin-2-one .

Biologische Aktivität

4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a piperazine ring, which is known for its diverse biological activities. The amino acid side chain contributes to its interaction with various biological targets.

The biological activity of 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride primarily involves its ability to modulate enzyme activity and receptor interactions. It has been shown to bind to specific enzymes or receptors, leading to various physiological effects. The exact pathways it influences depend on the cellular context and the specific application in research or therapeutic settings .

Anticancer Activity

Research has demonstrated that derivatives of piperazine compounds, including 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride, exhibit anticancer properties. For instance, studies have indicated that certain piperazine derivatives can potentiate apoptosis in cancer cells by interfering with microtubule dynamics .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line | ED50 (nM) | Mechanism of Action |

|---|---|---|---|

| AK301 | HT29 (Colon Cancer) | 115 | Induces mitotic arrest |

| 4-(2-amino-3-methylbutanoyl)piperazin-2-one | Various | TBD |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vivo studies suggest that it may reduce oxidative stress markers and improve cognitive function in models of neurodegeneration .

Case Study: Neuroprotection in Scopolamine-Treated Mice

In a controlled study, mice treated with scopolamine exhibited increased oxidative stress markers. However, administration of 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride resulted in:

- Decreased Malondialdehyde (MDA) Levels : Indicating reduced lipid peroxidation.

- Increased Catalase Activity : Suggesting enhanced antioxidant defense mechanisms.

Pharmacological Applications

- Biochemical Probes : The compound serves as a biochemical probe for studying enzyme interactions and protein functions.

- Therapeutic Potential : It is being explored as a precursor in drug development for various conditions, including neurodegenerative diseases and cancers .

- Industrial Use : Utilized in the synthesis of specialty chemicals and pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-amino-3-methylbutanoyl)piperazin-2-one hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The synthesis typically involves coupling a substituted piperazinone core with a protected amino acid derivative (e.g., 2-amino-3-methylbutanoic acid). Key steps include:

- Activation of the carboxyl group using reagents like HOBt/EDCI or DCC to facilitate amide bond formation .

- Protection/deprotection strategies for the amino group (e.g., Boc or Fmoc) to prevent side reactions .

- Optimization of solvent systems (e.g., DMF or THF) and temperature gradients to enhance yield and reduce byproducts. Reaction monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for the piperazinone ring and amino acid side chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC with UV/ELSD detection : Quantifies purity (>95%) and identifies impurities (e.g., unreacted precursors or degradation products) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., HCl gas during salt formation) .

- Waste Disposal : Neutralize acidic waste (from hydrochloride salt) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize multi-step synthesis of this compound?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratios) .

- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., coupling efficiency vs. reaction time) using central composite designs .

- Case Study : A 2³ factorial design reduced side-product formation by 40% in piperazinone acylation reactions .

Q. How do computational reaction path search methods enhance the efficiency of synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict transition states and intermediates for key steps (e.g., amide bond formation) using DFT methods .

- Machine Learning (ML) : Train models on existing piperazinone synthesis data to recommend optimal conditions (e.g., solvent polarity, base strength) .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in the synthesis of this compound?

- Methodological Answer :

- Error Analysis : Compare computed activation energies with experimental kinetics to identify overlooked factors (e.g., solvent viscosity or steric effects) .

- Sensitivity Testing : Vary parameters like reagent purity or mixing efficiency to assess robustness of computational models .

- Hybrid Approaches : Combine ab initio calculations with empirical corrections (e.g., Hammett substituent constants) for piperazinone derivatives .

Q. What advanced separation techniques are recommended for isolating this compound from complex mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate diastereomers or protonation isomers .

- Ion-Exchange Chromatography : Exploit the compound’s hydrochloride salt properties for selective retention .

- Membrane Separation : Nanofiltration membranes (MWCO 300–500 Da) can remove low-MW impurities post-synthesis .

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors/kinases structurally related to piperazinone derivatives (e.g., serotonin or dopamine receptors) .

- Dose-Response Curves : Use 96-well plate formats with fluorogenic substrates to measure IC50 values for enzyme inhibition .

- Cytotoxicity Screening : Pair pharmacological assays with MTT or LDH tests on HEK-293 or HepG2 cells to assess therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.